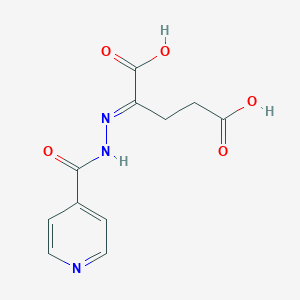

Isoniazid alpha-ketoglutaric acid

Description

Structure

3D Structure

Properties

CAS No. |

1152-31-4 |

|---|---|

Molecular Formula |

C11H11N3O5 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

(2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |

InChI |

InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+ |

InChI Key |

CCBSJXHUMYNUKH-MDWZMJQESA-N |

SMILES |

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |

Synonyms |

(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |

Origin of Product |

United States |

Formation Pathways and Endogenous Precursor Chemistry

Identification and Detection of Isoniazid (B1672263) Alpha-Ketoglutaric Acid in Preclinical Biological Systems

The identification and quantification of Isoniazid alpha-ketoglutaric acid in preclinical research are crucial for understanding the metabolism of isoniazid. Various analytical techniques have been employed to detect this hydrazone in biological samples from animal models.

Detailed Research Findings

Preclinical studies, primarily in rodent models, have successfully identified this compound as a metabolite. Early research by Zamboni and Defranceschi in 1954 first identified isonicotinoylhydrazones of pyruvic acid and alpha-ketoglutaric acid in the urine of rats treated with isoniazid. nih.govnih.govjst.go.jp This finding established that the formation of this specific hydrazone occurs in vivo.

In a study evaluating the hepatoprotective role of Di-sodium Alpha-ketoglutarate (B1197944) (AKG) against liver toxicity induced by isoniazid and rifampicin (B610482) in male Sprague Dawley rats, various biochemical parameters were assessed. iicbe.orgresearchgate.net While this study did not directly measure this compound, it demonstrates a preclinical context where the interaction between isoniazid and alpha-ketoglutarate is of significant interest. The study involved administering isoniazid (50 mg/kg, orally) for 4 weeks and measured outcomes like serum enzyme levels and antioxidant parameters in liver tissue. iicbe.orgresearchgate.net

The detection of this compound and other hydrazones relies on sensitive analytical methodologies capable of separating and identifying metabolites in complex biological matrices like urine and plasma.

Table 1: Analytical Methods for the Detection of Isoniazid and its Metabolites

| Analytical Technique | Principle | Application in Preclinical/Metabolite Studies | Key Parameters | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase (e.g., C18 column) and a mobile phase. | Used to separate, identify, and quantify isoniazid and its metabolites in biological matrices like plasma, serum, and urine. ijpsjournal.com | Column: C18, RP-18Mobile Phase: Methanol-acetonitrile-buffer combinationsDetection: UV at 254–274 nm | ijpsjournal.comconnectjournals.com |

| UV-Visible Spectroscopy | Measures the absorption of light by a sample to determine the concentration of an analyte. | Used for the quantitative analysis of isoniazid, often in combination with other drugs or in pure form. | Detection Wavelength (λmax): 263–572 nm for various methods. | ijpsjournal.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | A metabolomic approach using LC-MS has been used to identify novel isoniazid hydrazones in urine. nih.govjst.go.jp | N/A | nih.govjst.go.jp |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then detected by mass spectrometry. | Predicted GC-MS spectra exist for this compound, suggesting its utility for identification. hmdb.ca | N/A | hmdb.ca |

| Cation-Selective Exhaustive Injection-Sweeping-Micellar Electrokinetic Chromatography (CSEI-Sweep-MEKC) | An enhanced capillary electrophoresis technique for sensitive analysis. | Developed for analyzing isoniazid in human plasma, with high potential for application in preclinical animal plasma samples. nih.gov | Limit of Detection (LOD): 9 ng/mL in human plasma. | nih.gov |

Table 2: Summary of Preclinical Findings on this compound

| Study Focus | Animal Model | Biological Sample | Key Findings | Reference(s) |

| Metabolite Identification | Rat | Urine | Isoniazid condenses with alpha-ketoglutaric acid to form the corresponding hydrazone, which was identified in rat urine. | nih.govnih.govjst.go.jp |

| Hepatotoxicity Study | Male Sprague Dawley Rats | Serum, Liver Tissue | Investigated the protective effects of alpha-ketoglutarate against isoniazid-induced liver injury, highlighting the interaction in a preclinical model. | iicbe.orgresearchgate.net |

Synthetic Methodologies and Derivative Chemistry of Isoniazid Hydrazones

Chemical Synthesis Approaches for Isoniazid (B1672263) Alpha-Ketoglutaric Acid

Isoniazid alpha-ketoglutaric acid, also known by its IUPAC name (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid, is a dicarboxylic acid derivative of isoniazid. frontiersin.org Its formation occurs through the reaction of isoniazid with alpha-ketoglutaric acid. This reaction is a condensation reaction, a cornerstone of hydrazone synthesis, where the terminal primary amine of the isoniazid's hydrazine (B178648) moiety nucleophilically attacks the ketone carbonyl carbon of alpha-ketoglutaric acid. This is followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-).

While this reaction can occur non-enzymatically within biological systems, a typical laboratory synthesis would involve the condensation of isoniazid and alpha-ketoglutaric acid. frontiersin.orgnih.gov The general procedure for such a synthesis involves dissolving equimolar amounts of isoniazid and the carbonyl compound, in this case, alpha-ketoglutaric acid, in a suitable solvent, often an alcohol like ethanol. nih.govmdpi.com The reaction mixture is then typically heated under reflux for a period to facilitate the condensation. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, can be isolated by filtration of the resulting precipitate and purified by recrystallization. nih.gov

The chemical properties of this compound are derived from its constituent parts: the pyridine (B92270) ring from isoniazid and the two carboxylic acid groups from alpha-ketoglutaric acid. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₅ |

| Molecular Weight | 265.22 g/mol |

| IUPAC Name | (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |

Source: frontiersin.org

Preparation and Characterization of Related Isoniazid Hydrazone Derivatives

The synthesis of isoniazid hydrazones is a versatile process, allowing for the creation of a wide array of derivatives by reacting isoniazid with various aldehydes and ketones. nih.govconicet.gov.ar This versatility stems from the reactivity of the hydrazide functional group in isoniazid. conicet.gov.ar The general synthetic route involves the condensation of isoniazid with a carbonyl compound, often catalyzed by a small amount of acid. nih.gov These reactions are typically straightforward and result in the formation of the hydrazone with the elimination of water. soeagra.com

A variety of isoniazid hydrazone derivatives have been synthesized and characterized. For instance, novel isonicotinic hydrazone derivatives of vanillin (B372448) and salicylaldehyde (B1680747) have been prepared. nih.gov The synthesis of these compounds generally involves a two-step process where the starting aldehyde is first modified, for example, through alkylation, followed by condensation with isoniazid. nih.gov

The characterization of these newly synthesized hydrazones is crucial to confirm their structure and purity. A suite of spectroscopic and analytical techniques is employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For isoniazid hydrazones, characteristic absorption bands include the N-H stretch, the C=O stretch of the amide, and the C=N stretch of the newly formed imine group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In ¹H-NMR spectra of isoniazid hydrazones, the disappearance of the NH₂ protons of isoniazid and the appearance of a new singlet for the -CH=N proton are key indicators of hydrazone formation. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming the expected molecular formula. nih.gov

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this powerful technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming its structure and stereochemistry. researchgate.net

Table 2: Spectroscopic Data for a Representative Isoniazid Hydrazone Derivative

| Spectroscopic Technique | Key Observations |

|---|---|

| FTIR (cm⁻¹) | Appearance of bands for N-H, C=O, and C=N stretching vibrations. |

| ¹H NMR (ppm) | Singlets for O=C-NH and N=CH protons. |

| ¹³C NMR (ppm) | Resonances corresponding to the carbonyl carbon, imine carbon, and aromatic carbons. |

| HRMS (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |

Source: mdpi.com

The stability of the hydrazone linkage is an important consideration. Studies have shown that the hydrazone moiety in these derivatives is generally stable in both aqueous media and organic solvents like DMSO. mdpi.com

Co-crystallization Studies of Isoniazid with Dicarboxylic Acids: Relevance to Hydrazone Chemistry

Co-crystallization is a technique used to form multi-component molecular crystals, and it has been extensively studied with isoniazid and various dicarboxylic acids. Current time information in Bangalore, IN.researchgate.net These studies are relevant to hydrazone chemistry as they explore the non-covalent interactions, particularly hydrogen bonding, which also play a crucial role in the structure and properties of hydrazone derivatives.

Researchers have successfully co-crystallized isoniazid with a range of aliphatic dicarboxylic acids, including malonic acid, succinic acid, glutaric acid, adipic acid, and pimelic acid. Current time information in Bangalore, IN. Studies have also been conducted with aromatic dicarboxylic acids like phthalic acid and isophthalic acid. researchgate.net The length of the dicarboxylic acid chain can influence the resulting crystal structure and properties. For example, a comparison of isoniazid co-crystals with dicarboxylic acids of varying lengths showed a decrease in melting point with an increasing chain length of the acid. scispace.com

Interestingly, it is possible to combine covalent synthesis (hydrazone formation) and supramolecular synthesis (co-crystallization) in a one-pot reaction. For instance, isoniazid can be reacted with a ketone like acetone (B3395972) to form the corresponding hydrazone in situ, which is then co-crystallized with a dicarboxylic acid. Current time information in Bangalore, IN. This highlights the interplay between covalent and non-covalent chemistry in designing new solid forms of isoniazid derivatives. The modification of the hydrazide group through hydrazone formation alters the hydrogen bonding capabilities of isoniazid, which can be used to control the outcome of the supramolecular synthesis. researchgate.net

Table 3: Examples of Isoniazid Co-crystals with Dicarboxylic Acids

| Dicarboxylic Acid Co-former | Resulting Co-crystal | Key Interaction |

|---|---|---|

| Malonic Acid | Isoniazid-Malonic Acid | Pyridine-Carboxylic Acid Hydrogen Bond |

| Succinic Acid | Isoniazid-Succinic Acid | Pyridine-Carboxylic Acid Hydrogen Bond |

| Glutaric Acid | Isoniazid-Glutaric Acid | Pyridine-Carboxylic Acid Hydrogen Bond |

| Adipic Acid | Isoniazid-Adipic Acid | Pyridine-Carboxylic Acid Hydrogen Bond |

| Phthalic Acid | Isoniazid-Phthalic Acid | Pyridine-Carboxylic Acid Hydrogen Bond |

Source: Current time information in Bangalore, IN.researchgate.net

These co-crystallization studies provide valuable insights into the intermolecular interactions that govern the solid-state structures of isoniazid and its derivatives, which is fundamental to understanding and predicting the physical properties of new hydrazone compounds.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of isoniazid (B1672263) α-ketoglutaric acid. By probing the interactions of the molecule with electromagnetic radiation, these methods confirm the covalent linkage between isoniazid and α-ketoglutaric acid and detail the specific atomic environments within the conjugate.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of isoniazid α-ketoglutaric acid, FT-IR analysis would be used to confirm the formation of the hydrazone linkage.

The FT-IR spectrum of the parent compound, isoniazid, displays characteristic absorption bands, including a strong C=O stretching vibration (Amide I) around 1668 cm⁻¹, an N-H bending vibration at approximately 1633 cm⁻¹, a pyridine (B92270) ring mode at 1411.9 cm⁻¹, and a band for the free NH₂ group around 1220 cm⁻¹. researchgate.net For α-ketoglutaric acid, key peaks include a broad O-H stretch from the carboxylic acid groups and a C=O stretch from the ketone and carboxylic acid functionalities, typically seen above 1700 cm⁻¹. creative-proteomics.com

Upon formation of the isoniazid α-ketoglutaric acid hydrazone, the FT-IR spectrum is expected to show significant changes. The disappearance of the free NH₂ group peak from isoniazid and the ketone C=O peak from α-ketoglutaric acid, coupled with the appearance of a characteristic C=N stretching vibration for the newly formed hydrazone bond, would provide strong evidence of the conjugate's formation. The spectrum would retain the amide C=O stretch from the isoniazid moiety and the carboxylic acid O-H and C=O stretches from the α-ketoglutaric acid portion of the molecule.

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of isoniazid α-ketoglutaric acid and for confirming its structure through fragmentation analysis. High-resolution mass spectrometry provides an accurate mass measurement, which is crucial for proposing the elemental composition. nih.gov

The molecular formula for isoniazid α-ketoglutaric acid is C₁₁H₁₁N₃O₅, leading to a precise molecular weight. nih.gov MS-based metabolomics studies have successfully identified this conjugate in biological samples. nih.gov Tandem mass spectrometry (MS/MS) further elucidates the structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be expected to show characteristic losses corresponding to the isonicotinoyl group and fragments of the α-ketoglutaric acid backbone, confirming the identity of the parent molecule.

Predicted mass spectrometry data is available in public databases and serves as a useful guide for experimental studies. hmdb.ca

Table 1: Computed and Predicted Mass Spectrometry Data for Isoniazid α-Ketoglutaric Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₅ | nih.gov |

| Molecular Weight (Molar Mass) | 265.22 g/mol | nih.gov |

| Monoisotopic Mass | 265.06987046 Da | nih.gov |

| Predicted Splash Key (GC-MS, 2TMS) | splash10-05fu-8976000000-3198c6f799643371a12e | hmdb.ca |

| Predicted Splash Key (LC-MS/MS, +QTOF, 10V) | splash10-052b-0390000000-046e495b2091100c28e8 | hmdb.ca |

| Predicted Splash Key (LC-MS/MS, +QTOF, 20V) | splash10-0ab9-1890000000-4d20806ed33521cf139b | hmdb.ca |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules in solution. nih.gov Both ¹H (proton) and ¹³C (carbon) NMR experiments provide detailed information about the chemical environment of each atom in the isoniazid α-ketoglutaric acid molecule.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns would be observed for the protons on the pyridine ring of the isoniazid moiety and the aliphatic protons of the α-ketoglutaric acid backbone. hmdb.ca Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, including those of the carboxylic acids, the amide, the hydrazone, and the pyridine ring. scielo.br Comparison of the experimental spectra with those of the starting materials (isoniazid and α-ketoglutaric acid) would confirm the structural changes resulting from hydrazone formation. bmrb.io While definitive experimental NMR data for the isolated conjugate is not widely published, predicted spectra provide a strong basis for its characterization. hmdb.ca

Table 2: Predicted ¹H NMR Spectral Data for Isoniazid α-Ketoglutaric Acid

| Chemical Shift (ppm) | Multiplicity | Protons |

|---|---|---|

| 8.82 | Doublet | 2 Protons (Pyridine Ring) |

| 7.91 | Doublet | 2 Protons (Pyridine Ring) |

| 3.10 | Triplet | 2 Protons (CH₂) |

| 2.58 | Triplet | 2 Protons (CH₂) |

Data predicted for a 900 MHz spectrometer in D₂O. hmdb.ca

Chromatographic Techniques for Detection, Separation, and Quantification

Chromatographic methods are essential for separating isoniazid α-ketoglutaric acid from complex biological matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of isoniazid and its metabolites. nih.gov For the separation of isoniazid α-ketoglutaric acid, a reversed-phase HPLC method is typically employed. researchgate.net

In this approach, a C18 column serves as the stationary phase, while the mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. creative-proteomics.comresearchgate.net The gradient or isocratic elution profile is optimized to achieve separation from parent isoniazid, free α-ketoglutaric acid, and other related metabolites. Detection is commonly performed using a UV spectrophotometer, as the pyridine ring in the isoniazid moiety provides a strong chromophore with significant absorbance around 254-275 nm. nih.govresearchgate.net This method's simplicity, rapidity, and potential for automation make it suitable for routine analysis. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific platform for the analysis of metabolites, making it the premier tool for studying isoniazid α-ketoglutaric acid in a metabolomics context. nih.govresearchgate.net The LC component separates the conjugate from thousands of other metabolites in a biological sample, while the MS component provides accurate mass detection and structural confirmation. figshare.com

This technique has been instrumental in identifying isoniazid α-ketoglutaric acid as a urinary metabolite of isoniazid. nih.gov Targeted metabolomics strategies using LC-MS/MS allow for the simultaneous quantification of numerous metabolites. nih.gov The high selectivity is achieved through methods like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. The development of derivatization strategies, sometimes ironically using isoniazid itself to tag carboxyl-containing metabolites, further underscores the power of LC-MS in analyzing such chemical structures with high sensitivity and accuracy. researchgate.netnih.gov

Biochemical and Cell-Based Analytical Methodologies

The biological activity of Isoniazid alpha-ketoglutaric acid has been scrutinized using a variety of established biochemical and cell-based assays. These methods provide critical insights into the compound's effects on cellular processes such as proliferation, angiogenesis, and protein expression.

MTT Assays for In Vitro Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In the context of this compound, this assay has been employed to evaluate its cytotoxic effects.

One study investigated the impact of this compound on human colorectal adenocarcinoma (HT-29) cells and Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov The results from the MTT assay demonstrated a significant and pronounced cytotoxic effect of the compound on both cell lines. nih.gov A marked reduction in cell viability and proliferation was observed following treatment, indicating that the compound effectively inhibits cellular growth. nih.govnih.gov This anti-proliferative capacity is a key area of investigation for its potential therapeutic applications. nih.gov

Table 1: Summary of MTT Assay Findings for this compound

| Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|

| HT-29 (Human Colorectal Adenocarcinoma) | MTT Cell Viability | Significant reduction in cell proliferation; pronounced cytotoxic effect. | nih.govnih.gov |

| HUVEC (Human Umbilical Vein Endothelial) | MTT Cell Viability | Significant reduction in cell proliferation; pronounced cytotoxic effect. | nih.govnih.gov |

Tubulogenesis Assays for In Vitro Angiogenesis Studies

Tubulogenesis assays are in vitro models used to assess the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis (the formation of new blood vessels). These assays are commonly performed on a basement membrane extract matrix, which stimulates endothelial cells to differentiate and form tubules. nih.govnih.govresearchgate.net

Research utilizing a tubulogenesis assay with HUVECs has shown that this compound significantly inhibits the formation of these tubular structures. nih.govnih.gov This finding suggests that the compound possesses anti-angiogenic properties. nih.gov By disrupting the formation of new blood vessels, such compounds can potentially limit the supply of nutrients and oxygen required for the growth of certain tissues. nih.gov This anti-angiogenic activity is a significant aspect of the compound's biological profile. nih.govnih.gov

Indirect Immunofluorescence and Western Blot Analyses for Protein Expression Profiling

To understand the molecular mechanisms behind its biological effects, indirect immunofluorescence and Western blot analyses have been used to profile the expression of key proteins. Indirect immunofluorescence allows for the visualization and localization of specific proteins within a cell, while Western blotting enables the quantification of protein levels. nih.gov

Studies on this compound have demonstrated its ability to modulate the expression of crucial proteins involved in angiogenesis. nih.gov

In HT-29 cells: Treatment with the compound led to a decreased expression of Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor-A (VEGF-A). nih.govnih.gov

In HUVECs: A notable decrease in the expression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) was observed following treatment. nih.govnih.gov

These results, obtained through techniques like the Jess Simple Western System, which automates Western blot analysis, indicate that the compound's anti-angiogenic effects are mediated by the downregulation of key signaling pathways. nih.gov The use of a loading control, such as β-actin, ensures the reliability of the protein quantification. nih.gov

Table 2: Protein Expression Changes Induced by this compound

| Cell Line | Technique Used | Protein | Observed Effect | Reference |

|---|---|---|---|---|

| HT-29 | Indirect Immunofluorescence, Western Blot | NF-κB | Decreased Expression | nih.govnih.gov |

| HT-29 | Indirect Immunofluorescence, Western Blot | VEGF-A | Decreased Expression | nih.govnih.gov |

| HUVEC | Indirect Immunofluorescence, Western Blot | VEGFR-2 | Decreased Expression | nih.govnih.gov |

Mass Spectrometry-Based Metabolomics for Enzymatic and Metabolic Pathway Examination

This compound is a known human metabolite, formed through the condensation of the drug isoniazid with the endogenous keto acid, alpha-ketoglutaric acid. nih.govnih.gov This formation is a non-enzymatic chemical reaction. nih.gov Mass spectrometry (MS)-based metabolomics has been a crucial tool for identifying and studying this compound in biological samples.

Liquid chromatography-mass spectrometry (LC-MS) approaches have successfully identified this compound in the urine of both rats and humans. nih.gov In one study, an LC-MS-based metabolomics approach was applied to examine urine from mice treated with isoniazid, which confirmed the presence of the compound, referred to as "isoniazid conjugated with α-ketoglutaric acid". The characterization was based on accurate mass measurements and MS/MS fragmentography, and confirmed by comparison with authentic standards. These metabolomic analyses are vital for understanding the metabolic fate of isoniazid and how it interacts with endogenous metabolic pathways, such as the Krebs cycle, where alpha-ketoglutarate (B1197944) is a key intermediate.

Scintigraphy and Functional Imaging in Animal Models for Metabolic Studies (e.g., Hepatic Function)

Scintigraphy is a functional imaging technique that uses radioactive substances (radiotracers) to visualize and measure physiological processes in the body. While no studies have been published on the direct scintigraphic imaging of the this compound conjugate, research has demonstrated the feasibility of radiolabeling its individual components for metabolic studies in animal models.

Isoniazid (INH): INH has been successfully labeled with Technetium-99m (99mTc) to create a radiotracer. nih.gov Scintigraphy using 99mTc-alginate-INH microspheres has been used as a noninvasive imaging technique to track the biodistribution of the formulation in organs like the liver, lungs, and kidneys in rabbits. nih.gov

Alpha-ketoglutarate (AKG): AKG has also been radiolabeled with 99mTc. nih.gov Gamma scintigraphy has been used to assess the time-dependent bio-absorption and pharmacokinetics of orally administered 99mTc-AKG in rats, rabbits, and healthy human volunteers. nih.gov Furthermore, studies have used 14C-labeled AKG to investigate its tissue distribution in rats, finding significant distribution in the liver, brain, bones, and muscles.

Computational Chemistry and Modeling Approaches

Molecular Modeling of Interactions with Endogenous Biological Systems (e.g., Alpha-Keto Acid Dehydrogenases)

Molecular modeling serves as a powerful tool to simulate and predict the interactions between chemical compounds and biological macromolecules. In the context of Isoniazid (B1672263) alpha-ketoglutaric acid, a key area of computational study involves its potential interactions with endogenous enzyme systems, such as the alpha-keto acid dehydrogenase complexes (AKDHCs).

AKDHCs are large, multi-enzyme complexes located in the mitochondria that play critical roles in central metabolism. micropublication.orgwikipedia.org These complexes, which include the pyruvate (B1213749) dehydrogenase complex (PDHC), the alpha-ketoglutarate (B1197944) dehydrogenase complex (OGDC), and the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), catalyze the irreversible oxidative decarboxylation of alpha-keto acids. wikipedia.orgmedlink.com The alpha-ketoglutarate dehydrogenase complex, specifically, is a crucial enzyme in the tricarboxylic acid (TCA) cycle, responsible for converting alpha-ketoglutarate to succinyl-CoA. medlink.combevital.no

Structurally, AKDHCs are composed of multiple copies of three distinct enzymes: E1 (an alpha-keto acid dehydrogenase), E2 (a dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase). micropublication.org The E2 component forms the structural core, to which the E1 and E3 subunits are attached. micropublication.org This intricate architecture is fundamental to their catalytic function.

Computational modeling approaches, such as molecular docking and molecular dynamics simulations, would be employed to investigate the binding of Isoniazid alpha-ketoglutaric acid to these complexes. These models could predict:

The preferred binding sites on the enzyme complex.

The binding affinity and energy of the interaction.

The specific amino acid residues involved in forming hydrogen bonds or other non-covalent interactions.

Potential conformational changes in the enzyme upon binding.

Such computational studies are essential for elucidating the molecular basis of the compound's interactions and for guiding further experimental research into its biological activity.

| Component | Enzyme Name | Function |

|---|---|---|

| E1 | Alpha-keto acid dehydrogenase | Catalyzes the decarboxylation of the alpha-keto acid using thiamine (B1217682) pyrophosphate (TPP) as a cofactor. wikipedia.org |

| E2 | Dihydrolipoyl transacylase | Forms the structural core and catalyzes the transfer of the acyl group from the lipoyl moiety to coenzyme A (CoA). micropublication.orgwikipedia.org |

| E3 | Dihydrolipoamide dehydrogenase | A flavoprotein that re-oxidizes the reduced lipoyl residues of E2. wikipedia.org |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Isoniazid Derivatives in Preclinical Species (e.g., Zebrafish Larvae)

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a mathematical approach used to understand the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). The zebrafish larva has emerged as an attractive and effective preclinical model for studying infectious diseases, including tuberculosis, and for developing PK/PD models for anti-tuberculosis drugs like isoniazid. researchgate.netnih.gov

A key challenge in zebrafish studies is that drugs are typically administered by dissolving them in the external water, which makes it difficult to quantify the internal drug exposure that drives the therapeutic effect. nih.gov PK/PD modeling addresses this by linking the external drug concentration to the internal concentration in the bloodstream and subsequently to the observed effect on the bacterial burden. researchgate.netnih.gov

Research has demonstrated that for isoniazid in zebrafish larvae infected with mycobacteria, the internal blood concentration is only about 20% of the external drug concentration in the water. nih.gov A PK/PD model was successfully developed to quantify this exposure-response relationship. The model showed that the bacterial population increased exponentially in untreated larvae, while an internal isoniazid concentration equivalent to the minimum inhibitory concentration (MIC) of 15 mg·L⁻¹ resulted in bacteriostasis (halting of bacterial growth). nih.gov This proof-of-concept research confirms the value of zebrafish larvae in translational pharmacology, as the quantitative exposure-response relationships established in this model correlated well with observed data in humans after accounting for translational factors. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Model System | Zebrafish larvae infected with Mycobacterium marinum. | nih.gov |

| Exposure Relationship | Internal blood concentration was approximately 20% of the external water concentration. | nih.gov |

| Pharmacodynamic Effect | An internal concentration of 15 mg·L⁻¹ (the MIC) led to bacteriostasis. | nih.gov |

| Translational Value | The model successfully translated the isoniazid response from zebrafish to humans. | nih.gov |

Metabolic Network Analysis of Alpha-Ketoglutarate Production and Utilization

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite that sits (B43327) at the crossroads of carbon and nitrogen metabolism. researchgate.netnih.gov It is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as a fundamental link between the catabolism of amino acids and central energy pathways. researchgate.netcreative-proteomics.com Metabolic network analysis is used to study the complex web of biochemical reactions involved in the synthesis and consumption of α-KG.

The production and utilization of α-KG are governed by a network of enzymes. It is formed in the TCA cycle from isocitrate via the action of isocitrate dehydrogenase and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex. bevital.no Beyond the TCA cycle, α-KG is central to amino acid metabolism. The enzyme glutamate (B1630785) dehydrogenase catalyzes the oxidative deamination of glutamate to produce α-KG and ammonia, a reversible reaction crucial for nitrogen balance. creative-proteomics.com Furthermore, transamination reactions involving various amino acids can also yield glutamate, which can then be converted to α-KG. creative-proteomics.com

Metabolic network analyses using techniques like isotope tracing have provided detailed insights into α-KG flux. For example, studies in Saccharomyces cerevisiae using fully ¹³C-labeled α-KG revealed that the majority of consumed α-KG was used for the synthesis of glutamate, while the remainder was transported into the mitochondria for complete oxidation. nih.gov In Escherichia coli, α-KG acts as a critical signaling molecule that coordinates carbon and nitrogen utilization by directly inhibiting Enzyme I of the phosphotransferase system (PTS), thereby regulating glucose uptake in response to nitrogen availability. nih.gov These analyses highlight α-KG's role not just as a metabolic intermediate but also as a key regulator of cellular metabolism. researchgate.netresearchgate.net

| Process | Key Enzyme(s) | Description |

|---|---|---|

| Production (TCA Cycle) | Isocitrate Dehydrogenase | Catalyzes the oxidative decarboxylation of isocitrate to form α-KG. bevital.no |

| Utilization (TCA Cycle) | Alpha-Ketoglutarate Dehydrogenase Complex | Catalyzes the conversion of α-KG to succinyl-CoA. medlink.com |

| Production/Utilization (Nitrogen Metabolism) | Glutamate Dehydrogenase | Catalyzes the reversible oxidative deamination of glutamate to yield α-KG and ammonia. creative-proteomics.com |

| Production (Nitrogen Metabolism) | Glutaminase | Hydrolyzes glutamine to produce glutamate, a direct precursor to α-KG. creative-proteomics.com |

| Production (Nitrogen Metabolism) | Transaminases (e.g., AST, ALT) | Transfer amino groups from various amino acids to α-KG to form glutamate, or vice-versa. researchgate.net |

Degradation Pathways and Chemical Stability Studies

Investigation of Non-Enzymatic Degradation Mechanisms of Isoniazid (B1672263) Alpha-Ketoglutaric Acid

Non-enzymatic degradation is a critical aspect of the chemical profile of isoniazid alpha-ketoglutaric acid. Key mechanisms include tautomerization, hydrolysis, and potentially nucleophilic substitution and oxidation.

Hydrolysis represents a significant degradation pathway for isonicotinoyl hydrazones. nih.govplos.org This reaction involves the cleavage of the C=N bond of the hydrazone, leading to the formation of the parent hydrazine (B178648) (isoniazid) and the corresponding keto acid (alpha-ketoglutaric acid). Studies on related compounds, such as pyridoxal (B1214274) isonicotinoyl hydrazone (PIH), have shown that these molecules are quite susceptible to hydrolytic decomposition in aqueous environments. nih.gov The rate of this degradation is significantly accelerated by elevated temperatures. nih.gov

The stability of these hydrazones against hydrolysis is markedly dependent on the pH of the medium. For instance, the lowest rate of hydrolysis for PIH was observed in a phosphate (B84403) buffer at pH 7.0. nih.gov Furthermore, research has indicated that the hydrolysis of aroylhydrazones can be catalyzed by components present in biological media, such as plasma and amino acids. nih.govresearchgate.net

Additionally, studies on other isonicotinoyl hydrazones have pointed towards oxidation as a possible degradation pathway, particularly in the presence of metal ions like iron (FeIII), which can catalyze the oxidation of the hydrazone. tandfonline.com

Kinetic and Thermodynamic Characterization of Degradation Reactions

Kinetic studies on the formation and hydrolysis of sugar isonicotinoyl hydrazones, which share the core hydrazone structure, reveal that the formation is a second-order reaction, while the reverse hydrolysis is a pseudo-first-order reaction. nih.gov The rates of these reactions are influenced by reactant concentrations, pH, and temperature. nih.gov

For the hydrolysis of aroylhydrazones derived from nicotinic acid hydrazide, another related class of compounds, the rate-determining step of the reaction has been shown to be pH-dependent. researchgate.net In acidic solutions, the rate-limiting step is the attack of a water molecule on the protonated azomethine group. researchgate.net In contrast, in a basic medium, it is the attack of water on the completely deprotonated hydrazone. researchgate.net Thermodynamic activation parameters, such as activation enthalpy and entropy, have also been evaluated for these related compounds, providing insight into the energy barriers and molecular ordering during the transition state of the hydrolysis reaction. researchgate.net

Due to the lack of specific experimental data for this compound, a detailed quantitative analysis of its degradation kinetics and thermodynamics cannot be provided. However, the general principles observed for closely related isonicotinoyl hydrazones offer a foundational understanding of its likely behavior.

| Compound Class | Degradation Pathway | Influencing Factors | Kinetic/Thermodynamic Insights |

| Isonicotinoyl Hydrazones | Hydrolysis (Hydrazone bond cleavage) | pH, Temperature, Presence of plasma components/amino acids | Pseudo-first-order kinetics for hydrolysis. Rate is pH and temperature-dependent. |

| Isonicotinoyl Hydrazones | Tautomerism (Keto-enol) | Solvent, pH, Temperature | Affects stability and reactivity of tautomers. |

| Isonicotinoyl Hydrazones | Oxidation | Presence of metal ions (e.g., FeIII) | Can lead to the formation of hydrazine derivatives. |

Future Research Directions and Unexplored Avenues

Elucidation of Comprehensive Enzymatic and Non-Enzymatic Interaction Networks

The formation of isoniazid (B1672263) α-ketoglutaric acid is a non-enzymatic condensation reaction. nih.govfrontiersin.org This hydrazone is one of several such adducts that isoniazid forms with endogenous keto acids. nih.govfrontiersin.org While the direct formation is not enzyme-mediated, its subsequent interactions within the biological system are likely to involve a complex network of both enzymatic and non-enzymatic processes.

Enzymatic Interactions: The primary metabolism of isoniazid is heavily influenced by enzymatic processes, primarily N-acetylation by N-acetyltransferase 2 (NAT2) and oxidation by cytochrome P450 enzymes, particularly CYP2E1. nih.gov The rate of these enzymatic conversions can significantly impact the available pool of free isoniazid to form adducts like the α-ketoglutaric acid hydrazone. Future research should investigate whether isoniazid α-ketoglutaric acid itself can be a substrate for, or an inhibitor of, these or other metabolic enzymes. Understanding these potential enzymatic interactions is crucial for a complete picture of isoniazid's metabolic fate.

Non-Enzymatic Interactions: The hydrazone structure of isoniazid α-ketoglutaric acid suggests a potential for further non-enzymatic reactions. Its ability to interact with other endogenous molecules, such as metals or reactive oxygen species, warrants investigation. The formation of these hydrazones may also impact the metabolic pathways of the corresponding amino acids. nih.gov

Table 1: Key Molecules in the Interaction Network of Isoniazid and its α-Ketoglutaric Acid Adduct

| Molecule | Role in Interaction Network | Reference |

| Isoniazid (INH) | Parent drug, precursor to the α-ketoglutaric acid adduct. | nih.gov |

| α-Ketoglutaric Acid | Endogenous keto acid that reacts with isoniazid. nih.gov | nih.gov |

| Isoniazid α-Ketoglutaric Acid | Hydrazone metabolite formed from the condensation of isoniazid and α-ketoglutaric acid. nih.gov | nih.gov |

| N-acetyltransferase 2 (NAT2) | Key enzyme in the acetylation of isoniazid, influencing the availability of free isoniazid. | nih.gov |

| Cytochrome P450 2E1 (CYP2E1) | Enzyme involved in the oxidative metabolism of isoniazid and its metabolites. | nih.gov |

Development of Advanced Methodologies for In Situ Detection and Monitoring

To fully understand the dynamics of isoniazid α-ketoglutaric acid in a biological system, the development of methods for its real-time, in situ detection is essential. Current analytical techniques, while powerful, often require sample processing that precludes live monitoring.

Current Analytical Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods used for the detection and quantification of isoniazid and its metabolites, including hydrazones, in biological samples like urine and plasma. mdpi.comchromatographyonline.comnih.govnih.govunesp.br These methods offer high sensitivity and specificity. mdpi.comnih.govnih.gov

Future Biosensor Development: The development of biosensors offers a promising avenue for in situ monitoring. Research into electrochemical biosensors for isoniazid and biosensors for α-ketoglutarate provides a strong foundation. researchgate.netmdpi.comresearchgate.net Future efforts could focus on creating specific biosensors for isoniazid hydrazones, potentially utilizing antibodies or engineered enzymes that recognize the unique structure of isoniazid α-ketoglutaric acid. Such biosensors could provide invaluable data on the pharmacokinetics and cellular distribution of this metabolite in real-time.

Table 2: Current and Future Methodologies for Isoniazid α-Ketoglutaric Acid Detection

| Methodology | Application | Advantages | Future Development | Reference |

| HPLC | Quantification in biological fluids. | Established, reliable. | Miniaturization, faster run times. | unesp.br |

| LC-MS/MS | High-sensitivity quantification and identification in complex matrices. | High specificity and sensitivity. | Improved ionization techniques for in situ analysis. | mdpi.comchromatographyonline.comnih.govnih.gov |

| Electrochemical Sensors | Detection of isoniazid. | Potential for real-time monitoring. | Development of sensors specific to the hydrazone adduct. | researchgate.netresearchgate.net |

| Biosensors | Detection of α-ketoglutarate. | High specificity. | Engineering of recognition elements for isoniazid α-ketoglutaric acid. | mdpi.com |

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the role of isoniazid α-ketoglutaric acid requires the integration of data from multiple "omics" platforms. Metabolomics, proteomics, and transcriptomics can provide a comprehensive view of the cellular response to the formation and presence of this metabolite.

Metabolomics: Metabolomic studies have been instrumental in identifying isoniazid α-ketoglutaric acid as a urinary metabolite of isoniazid. nih.govnih.gov These studies have also revealed the formation of other isoniazid-keto acid hydrazones, suggesting a broader impact on cellular metabolism. nih.gov Future metabolomic analyses could focus on quantifying the flux through pathways affected by the sequestration of α-ketoglutarate and other key metabolites.

Proteomics: Proteomic analyses have been used to investigate the broader effects of isoniazid treatment on both Mycobacterium tuberculosis and host cells, revealing changes in metabolic pathways and stress responses. nih.govnih.govbiorxiv.org Future proteomic studies could specifically aim to identify proteins that are adducted by isoniazid or its reactive metabolites, including the potential for interactions with isoniazid α-ketoglutaric acid. Integrated metabolomic and proteomic analyses have already been employed to explore the neurotoxicity of isoniazid in combination with rifampicin (B610482), identifying disruptions in energy and amino acid metabolism. nih.gov

Systems Biology Approach: Integrating these multi-omics datasets can help construct comprehensive models of how isoniazid and its metabolites, including the α-ketoglutaric acid adduct, perturb cellular networks. This approach has been proposed for understanding the metabolism of Mycobacterium tuberculosis and could be powerfully applied to elucidate the specific role of isoniazid α-ketoglutaric acid in both the host and the pathogen. rsc.orgresearchgate.net

Exploration of Novel Structural Modifications for Enhanced Academic Insight

Synthesizing and studying analogs of isoniazid α-ketoglutaric acid can provide valuable insights into its structure-activity relationships and biological functions. By systematically modifying the structure, researchers can probe the importance of different chemical features for its interactions and effects.

Synthesis of Derivatives: The synthesis of various isoniazid hydrazone derivatives has been a subject of research, often with the goal of improving antitubercular activity or reducing toxicity. nih.govresearchgate.netwindows.net Similar strategies can be applied to create a library of modified isoniazid α-ketoglutaric acid compounds.

Q & A

Q. What is the biochemical rationale for studying the interaction between isoniazid and alpha-ketoglutaric acid (AKG) in antimicrobial research?

Alpha-ketoglutaric acid (AKG) is a critical intermediate in the Krebs cycle and nitrogen metabolism, influencing cellular energy production and immune modulation . Isoniazid, a frontline tuberculosis drug, targets mycobacterial cell wall synthesis. Research into their interaction explores whether AKG enhances or antagonizes isoniazid’s efficacy by modulating bacterial metabolic pathways or host immune responses. Methodologically, studies often supplement bacterial cultures (e.g., G. diazotrophicus) with AKG and measure inhibition zones or growth kinetics . For example, AKG reduced antimicrobial activity by 45% in one model, suggesting metabolic interference .

Q. What analytical methods are recommended for quantifying alpha-ketoglutaric acid in biological samples during isoniazid studies?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) is widely used for AKG quantification due to its sensitivity and specificity for organic acids . Sample preparation involves acid precipitation or derivatization to stabilize AKG. For cell culture studies, protocols from Gluconacetobacter research (e.g., 300 mM glucose DYGS agar supplemented with 20 mM AKG) provide reproducible frameworks . Ensure calibration curves cover physiologically relevant concentrations (0.1–10 mM) and validate with spike-recovery experiments .

Q. How is isoniazid alpha-ketoglutaric acid synthesized and characterized in experimental settings?

Synthesis typically involves coupling isoniazid (a hydrazide) with AKG (a keto acid) via condensation reactions under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ketone and carboxylic proton shifts) and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity assessment via thin-layer chromatography (TLC) or HPLC (>98% purity thresholds) is critical to avoid confounding results . Experimental details, including solvent systems and reaction times, should be fully documented to ensure reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the combined effects of isoniazid and AKG on mycobacterial metabolism?

Key considerations include:

- Dose-response curves : Test AKG across a physiological range (e.g., 5–50 mM) to identify synergistic or antagonistic thresholds .

- Metabolic profiling : Use metabolomics (GC-MS or LC-MS) to track Krebs cycle intermediates and ATP levels in mycobacteria exposed to isoniazid ± AKG .

- Control groups : Include untreated cultures, AKG-only, and isoniazid-only arms to isolate interaction effects .

- Statistical power : Adjust for covariates like bacterial growth phase and media composition using multivariate analysis .

Q. How can researchers resolve contradictions in reported data on AKG’s modulation of isoniazid efficacy?

Contradictions often arise from differences in bacterial strains, AKG concentrations, or assay conditions. To address this:

- Conduct systematic reviews with meta-analysis, stratifying studies by variables like AKG dosage or bacterial species .

- Replicate conflicting experiments under standardized conditions (e.g., identical media, incubation times) .

- Use sensitivity analysis to identify factors (e.g., pH, co-supplementation with other carboxylic acids) that significantly alter outcomes .

Q. What are the implications of AKG’s role in host metabolic pathways during isoniazid therapy?

AKG influences gluconeogenesis, amino acid synthesis, and immune cell function, which may alter drug pharmacokinetics or toxicity . For example, elevated AKG levels correlate with insulin resistance in metabolomic studies, potentially affecting isoniazid’s hepatic metabolism . Methodologically, murine models can assess AKG supplementation’s impact on isoniazid clearance (via LC-MS plasma profiling) and hepatotoxicity markers (e.g., ALT/AST levels) . Integrate transcriptomics (RNA-seq) to identify AKG-dependent pathways modulating drug efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.